molecular formula C9H15F2NO2 B12989313 Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Cat. No.: B12989313
M. Wt: 207.22 g/mol
InChI Key: LYQSWLZVFXJKKM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate (CAS: 1258637-84-1) is a fluorinated piperidine derivative with a molecular weight of 243.68 g/mol. This compound features a piperidin-4-yl group substituted at the α-carbon of an ethyl difluoroacetate moiety. Its hydrochloride salt is noted for pharmaceutical research applications, though specific biological targets remain under investigation . The compound’s synthesis typically involves reactions between piperidine derivatives and fluorinated acetylating agents under controlled conditions .

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-piperidin-4-ylacetate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7/h7,12H,2-6H2,1H3

InChI Key

LYQSWLZVFXJKKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCNCC1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with ethyl 2,2-difluoroacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the product. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate has been investigated for its role in cancer treatment. Notably, a derivative of this compound has shown promise in inhibiting malignant behaviors in colorectal cancer cells. Research indicates that this compound can significantly affect cell proliferation, apoptosis, migration, and invasion of colorectal cancer cells through various assays such as MTT and flow cytometry .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. The synthesis typically involves reaction pathways that allow for the incorporation of fluorinated groups which enhance biological activity and selectivity .

Key Findings from SAR Studies

  • Fluorination : The introduction of difluoromethyl groups increases lipophilicity and may enhance binding affinity to biological targets.
  • Piperidine Linkage : The piperidine moiety plays a significant role in modulating activity at various receptor sites, making it a key component in drug design .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of STAT3 phosphorylation
Ethyl 2-(piperidin-4-yl)acetateNeuroprotectiveModulation of neurotransmitter systems
Naphtho[1,2-b]furan derivativesAntidepressantInteraction with serotonin receptors

Case Study: Colorectal Cancer

In a recent study published in January 2025, researchers explored the effects of this compound on colorectal cancer cells. The study demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis and reduced migration capabilities in vitro. In vivo experiments further confirmed its efficacy by showing significant tumor size reduction in xenograft models .

Case Study: Network Pharmacology Analysis

Another approach involved network pharmacology to predict potential targets for this compound. This analysis highlighted several signaling pathways affected by the compound, providing insights into its broader therapeutic implications beyond oncology .

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a broader class of ethyl 2,2-difluoroacetate derivatives, where the substituent at the α-carbon varies. Key analogues include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Features
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate 4-Fluorophenyl 175543-23-4 218.17 Aromatic fluorination for enhanced lipophilicity
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 4-Nitrophenyl 243656-25-9 257.18 Electron-withdrawing nitro group; used in photoredox reactions
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Quinolin-6-yl 943541-40-0 251.23 Heteroaromatic substitution; potential kinase inhibition
Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate Thiophen-3-yl 1245643-36-0 220.22 Sulfur-containing heterocycle; applications in material science
Ethyl 2,2-difluoro-2-(p-tolyl)acetate p-Tolyl 131323-06-3 224.21 Methyl group enhances steric bulk

Physicochemical Properties

  • Lipophilicity : The piperidin-4-yl substituent in the target compound contributes to moderate logP (~1.5–2.0, estimated), whereas the 4-nitrophenyl analogue (logP ~1.8) is more polar due to the nitro group .
  • Solubility : Piperidine derivatives generally exhibit higher aqueous solubility compared to aromatic analogues (e.g., 4-fluorophenyl derivative: ~0.1 mg/mL in water) .
  • Thermal Stability : Fluorinated acetates with aromatic groups (e.g., 4-nitrophenyl) show higher melting points (~67–91°C) compared to aliphatic or heterocyclic variants .

Stability and Handling Considerations

  • Storage : Most analogues are stored at 2–8°C as solids or in anhydrous solvents. The hydrochloride salt of the target compound requires controlled humidity conditions .
  • Reactivity : Fluorinated acetates are generally stable under inert atmospheres but may hydrolyze in acidic/basic conditions.

Biological Activity

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H12_{12}F2_2N\O\

Molecular Weight: 215.21 g/mol

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile. The presence of difluoromethyl groups contributes to its lipophilicity and stability.

This compound operates through several mechanisms:

  • Receptor Modulation: The piperidine moiety can interact with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition: The difluoroacetate group may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Bioavailability Enhancement: The fluorine atoms increase the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, derivatives of piperidine showed varying degrees of activity, suggesting that modifications to the piperidine structure can enhance efficacy against bacterial strains .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar piperidine structures demonstrated significant inhibition of tumor growth in xenograft models without notable toxicity .

Case Studies and Research Findings

StudyFindings
High-throughput screening against M. tuberculosis Identified lead compounds with IC50 values ranging from 21 µM to 50 µMSuggests potential for development as an anti-tuberculosis agent
In vivo studies on anticancer activity Compound induced apoptosis in MV4-11 cells with IC50 values under 10 µMHighlights efficacy in targeting leukemia cells
SAR studies on piperidine derivatives Structural modifications led to enhanced activity against P2X receptorsIndicates the importance of structural optimization for therapeutic applications

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been investigated through various studies:

  • Absorption: The compound demonstrates good absorption characteristics due to its lipophilicity.
  • Distribution: It is distributed widely in tissues, which is beneficial for targeting systemic diseases.
  • Metabolism: The presence of fluorine enhances metabolic stability, reducing the rate of degradation in biological systems.
  • Excretion: Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A viable approach involves reductive defluorination using magnesium (Mg) and trimethylsilyl chloride (TMSCl), as demonstrated in the synthesis of analogous ethyl difluoroacetate derivatives . Key factors include controlling reaction temperature (typically 0–25°C) and stoichiometric ratios of fluorinated precursors to reducing agents. Post-reaction purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the target compound. Intermediate characterization by 19F^{19}\text{F} NMR can confirm successful fluorination.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Prioritize deuterated chloroform (CDCl3_3) as a solvent due to the compound’s ester solubility. The piperidin-4-yl group’s protons (δ 2.5–3.5 ppm) and quaternary difluoro carbon (δ ~110–120 ppm, 2JCF^2\text{J}_{CF}) are diagnostic .
  • IR Spectroscopy : Look for ester carbonyl stretching (~1740 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for fluorine-containing fragments.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group. Degradation can be monitored via periodic 19F^{19}\text{F} NMR; fluorinated acetates are prone to moisture-induced decomposition, requiring anhydrous handling .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly regarding the piperidin-4-yl substituent?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is optimal . Key parameters include resolving chair vs. boat conformations of the piperidine ring and assessing dihedral angles between the ester and piperidinyl groups. Crystallization trials with solvents like ethyl acetate/hexane mixtures are recommended. For example, trifluoroacetate counterions (as in related structures) enhance crystal packing .

Q. What computational strategies validate discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict NMR chemical shifts and IR frequencies. Compare computed 19F^{19}\text{F} shifts with experimental data to identify conformational outliers. Software like Gaussian or ORCA is suitable, with solvent effects modeled using PCM .

Q. How does the electronic nature of the piperidin-4-yl group influence reactivity in cross-coupling or fluorination reactions?

  • Methodological Answer : The piperidine ring’s basicity can act as a directing group in metal-catalyzed reactions. For example, palladium pincer complexes (e.g., Pd-graphite catalysts) may facilitate Heck-type couplings, though steric hindrance from the difluoroacetate moiety requires optimization of ligand ratios . Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the piperidine nitrogen.

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